molecular formula C21H17ClO4 B5828761 9-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5828761
M. Wt: 368.8 g/mol
InChI Key: NUJLTJRZAZGPHV-UHFFFAOYSA-N
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Description

9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS: 307549-59-3) is a cyclopenta[c]chromenone derivative with a molecular formula of C21H17ClO4 and a molecular weight of 368.817 g/mol . The core structure consists of a fused bicyclic system (cyclopenta[c]chromenone) substituted with:

  • A methyl group at position 6.
  • A 2-(4-chlorophenyl)-2-oxoethoxy group at position 7.

It has been investigated in medicinal chemistry for applications such as monoamine oxidase (MAO) inhibition, a target for antidepressant therapies .

Properties

IUPAC Name

9-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO4/c1-12-9-18(25-11-17(23)13-5-7-14(22)8-6-13)20-15-3-2-4-16(15)21(24)26-19(20)10-12/h5-10H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJLTJRZAZGPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , also referred to as a derivative of chromenone, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by various research findings and case studies.

Synthesis

The synthesis of the compound typically involves several key steps:

  • Formation of the Chromenone Core : The chromenone structure is synthesized through the condensation of salicylaldehyde with a suitable ketone in the presence of a base.
  • Introduction of the Chlorophenyl Group : This is achieved via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
  • Attachment of Functional Groups : The final structure is completed by attaching other functional groups through amidation reactions or other coupling methods.

The molecular formula for this compound is C26H26ClNO6C_{26}H_{26}ClNO_6 with a molecular weight of approximately 483.9 g/mol .

Antiviral Properties

Research has indicated that compounds similar to 9-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant antiviral activity. A study on related 5-(4-chlorophenyl) derivatives demonstrated notable antiviral effects against Tobacco Mosaic Virus (TMV), with some compounds achieving around 50% inhibition rates . This suggests that the chlorophenyl moiety may enhance antiviral properties.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of derivatives on various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HT-29 (colorectal cancer), and MRC-5 (normal lung fibroblasts).
  • Results : Compounds were tested at concentrations ranging from 0.5 to 1000 µM. The MTT assay indicated varying degrees of cytotoxicity, with some derivatives showing significant inhibition of cancer cell proliferation while sparing normal cells .
CompoundConcentration (µM)Inhibition Rate (%)
Derivative A50042
Derivative B50039
Derivative C50054
Ningnanmycin50054

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes, potentially by disrupting viral protein synthesis or assembly.
  • Induction of Apoptosis in Cancer Cells : Some derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Certain chromenone derivatives exhibit anti-inflammatory properties, which may contribute to their overall therapeutic potential.

Case Studies

Several case studies highlight the efficacy and safety profiles of chromenone derivatives:

  • A study evaluated a series of piperazinone derivatives containing the chlorophenyl substituent, revealing promising results against cancer cell lines while maintaining low toxicity towards normal cells .
  • Another investigation focused on the structure-activity relationship (SAR) of various chromenones, emphasizing how modifications to the chlorophenyl group influenced biological outcomes .

Comparison with Similar Compounds

9-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

  • Molecular formula : C22H20O5 (364.397 g/mol ) .
  • Key difference : The 4-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
  • Alters lipophilicity (logP) and solubility, affecting pharmacokinetics.

9-(3,3-Dimethyl-2-oxobutoxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

  • Molecular formula : C20H22O4 (326.39 g/mol ) .
  • Key difference : The 2-oxoethoxy side chain is replaced with a bulky 3,3-dimethyl-2-oxobutoxy group.
  • Impact: Increased steric hindrance may reduce enzymatic interaction.

Substitution at the 7-Position: Methyl vs. Halogen

8-Chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

  • Molecular formula : C20H17ClO4 (368.80 g/mol ) .
  • Key differences :
    • Chlorine at position 8 instead of a methyl group at position 7.
    • Substitution at position 7 with a 4-methoxybenzyloxy group.
  • Impact :
    • Chlorine at position 8 introduces steric and electronic effects distinct from methyl at position 7.
    • The methoxybenzyloxy group may enhance π-π stacking in enzyme active sites .

Aromatic Ring Modifications

9-(2-Fluoro-benzyloxy)-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

  • Molecular formula : C20H17FO3 (324.35 g/mol ) .
  • Key difference : The 4-chlorophenyl-2-oxoethoxy group is replaced with a 2-fluorobenzyloxy moiety.
  • Impact :
    • Fluorine’s electronegativity and small size may improve metabolic stability compared to chlorine.
    • Reduced molecular weight could correlate with faster clearance .

3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one

  • Molecular formula : C17H13ClO3 (300.74 g/mol ) .
  • Key difference : Simplified coumarin backbone lacking the cyclopentane ring.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity Insights
Target Compound C21H17ClO4 368.817 9-(4-Cl-phenyl-2-oxoethoxy), 7-Me MAO inhibition, antidepressant candidate
9-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl analog C22H20O5 364.397 9-(4-OMe-phenyl-2-oxoethoxy) Reduced electron withdrawal vs. Cl
9-(3,3-Dimethyl-2-oxobutoxy)-7-methyl analog C20H22O4 326.39 Bulky 3,3-dimethyl-2-oxobutoxy Enhanced lipophilicity, steric hindrance
8-Chloro-7-(4-methoxybenzyloxy) analog C20H17ClO4 368.80 8-Cl, 7-(4-OMe-benzyloxy) Dual electronic effects
9-(2-Fluoro-benzyloxy) analog C20H17FO3 324.35 2-F-benzyloxy Improved metabolic stability
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C17H13ClO3 300.74 Simplified coumarin, 4-Cl-phenyl Lower rigidity, reduced selectivity

Research Findings and Implications

  • Electron-withdrawing groups (e.g., Cl in the target compound) enhance MAO inhibition compared to electron-donating groups (e.g., OMe) due to stronger interactions with the enzyme’s flavin cofactor .
  • Steric bulk in side chains (e.g., 3,3-dimethyl-2-oxobutoxy) can reduce binding affinity but improve pharmacokinetic properties like half-life .
  • Halogen substitution (Cl vs. F) balances electronic effects and metabolic stability, with chlorine offering stronger inhibition but fluorine improving drug-likeness .

Q & A

Q. What are the optimal synthetic routes for 9-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the cyclopenta[c]chromen-4-one core. Key steps include:

Etherification : Reacting the hydroxyl group at the 9-position with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Methylation : Introducing the methyl group at the 7-position via Friedel-Crafts alkylation or nucleophilic substitution .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For higher purity, recrystallization from ethanol or methanol is recommended .
Critical Parameters : Reaction temperature (60–80°C for etherification), solvent polarity, and catalyst choice (e.g., BF₃·Et₂O for methylation) significantly impact yield.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; methyl group at δ 2.1–2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak at m/z 395.0942 for C₂₂H₁₆ClO₅) .
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for small-molecule refinement .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays :

Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .

Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

  • Positive Controls : Compare with known standards (e.g., doxorubicin for anticancer activity).
  • Data Interpretation : Use ANOVA for statistical significance (p < 0.05) and dose-response curves to assess potency .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved across studies?

  • Methodological Answer : Contradictions often arise from structural analogs (e.g., methoxy vs. chloro substituents) or assay variability. Strategies include:
  • Comparative SAR Analysis : Test analogs (Table 1) under identical conditions.
  • Target-Specific Assays : Use enzyme-linked assays (e.g., kinase inhibition) to isolate mechanisms .
    Table 1: Structural Analogs and Activity Trends
CompoundSubstituentAntimicrobial Activity (MIC, μg/mL)Anticancer IC₅₀ (μM)
9-[2-(4-Cl-Ph)-2-oxoethoxy]4-Chlorophenyl8.2 (S. aureus)12.4 (HeLa)
9-[2-(4-MeO-Ph)-2-oxoethoxy]4-Methoxyphenyl25.6 (S. aureus)28.9 (HeLa)

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substitution : Synthesize derivatives with varied substituents (e.g., halogen, alkyl, aryl groups) at the 4-chlorophenyl or methyl positions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like topoisomerase II or β-tubulin .
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate electronic/steric fields with activity .

Q. How can mechanistic pathways of biological activity be elucidated?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure activity against COX-2 or MMP-9 using fluorogenic substrates .
  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. What advanced analytical methods resolve challenges in crystallographic data interpretation?

  • Methodological Answer :
  • Twinned Data Refinement : Use SHELXL for high-resolution datasets with twin laws (e.g., BASF parameter optimization) .
  • Charge Density Analysis : Multipole refinement (WinGX suite) to map electron density for reactive sites .

Q. What protocols ensure safety and reproducibility in toxicology assessments?

  • Methodological Answer :
  • In vivo Models : Acute toxicity in zebrafish embryos (LC₅₀ determination) .
  • Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .
  • Safety Protocols : Use fume hoods for handling and LC-MS to detect degradation products .

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